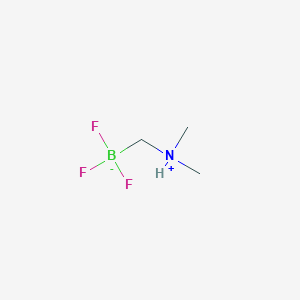
((Dimethylammonio)methyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of ((Dimethylammonio)methyl)trifluoroborate typically involves the reaction of dimethylamine with boron trifluoride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process is scalable and can be performed in both laboratory and industrial settings .
Chemical Reactions Analysis
((Dimethylammonio)methyl)trifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, often facilitated by metal catalysts such as palladium or nickel.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a nucleophilic partner.
Oxidation and Reduction:
Scientific Research Applications
((Dimethylammonio)methyl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ((Dimethylammonio)methyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic reagent. In Suzuki-Miyaura coupling reactions, for example, it hydrolyzes to form the corresponding boronic acid, which then participates in the coupling process . This mechanism involves the formation of a boron-carbon bond, followed by transmetalation and reductive elimination steps .
Comparison with Similar Compounds
((Dimethylammonio)methyl)trifluoroborate is unique among organotrifluoroborates due to its specific structure and reactivity. Similar compounds include:
Potassium Trifluoroborate Salts: These are widely used in similar coupling reactions and are known for their stability and ease of handling.
Alkyl Trifluoroborates: These compounds are also used in Suzuki-Miyaura reactions but may have different reactivity profiles depending on the alkyl group attached.
Properties
Molecular Formula |
C3H9BF3N |
|---|---|
Molecular Weight |
126.92 g/mol |
IUPAC Name |
(dimethylazaniumyl)methyl-trifluoroboranuide |
InChI |
InChI=1S/C3H8BF3N/c1-8(2)3-4(5,6)7/h3H2,1-2H3/q-1/p+1 |
InChI Key |
JFGPDIUULPTGHV-UHFFFAOYSA-O |
Canonical SMILES |
[B-](C[NH+](C)C)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


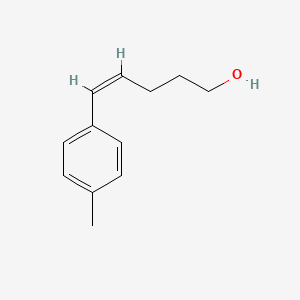
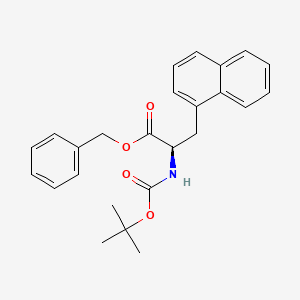
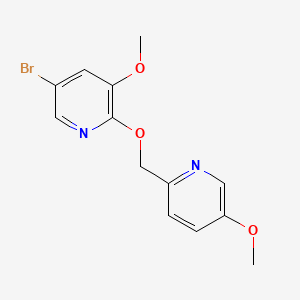
![2-Azabicyclo[2.2.2]octan-4-amine;dihydrochloride](/img/structure/B13902517.png)
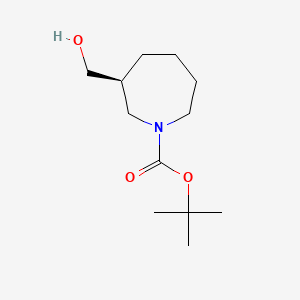
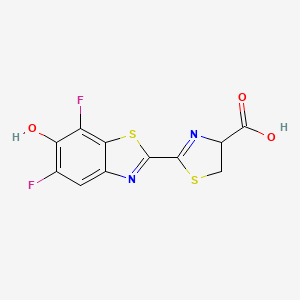
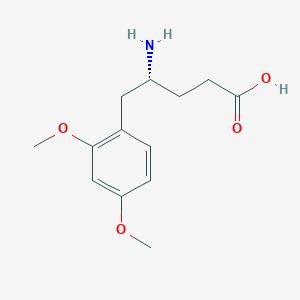
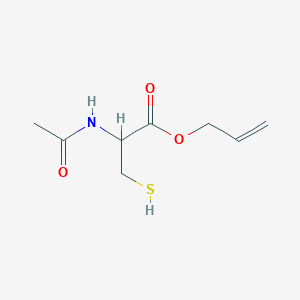
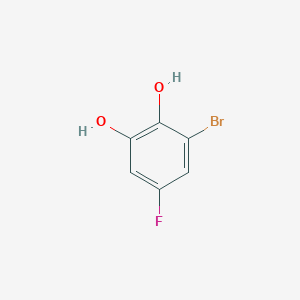
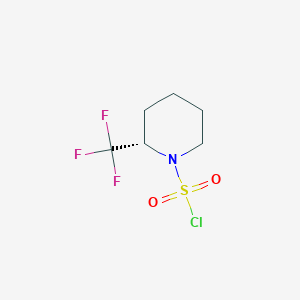
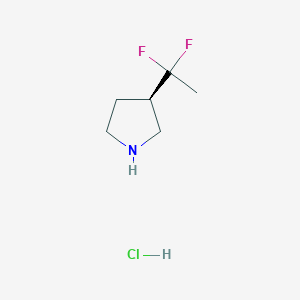
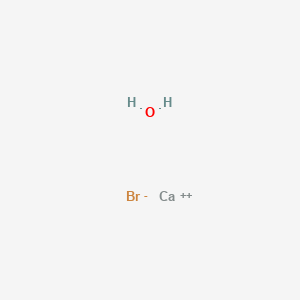

![Sodium 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B13902587.png)
